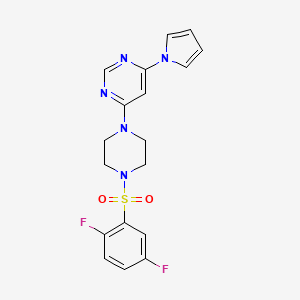

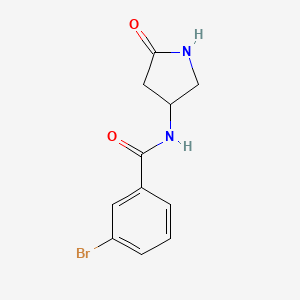

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that belongs to the class of benzamides and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Pharmacological Potential

One significant area of research involves the synthesis of benzamide derivatives, including those related to 3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide, for potential pharmacological applications. For example, studies have explored the synthesis and antidopaminergic properties of atypical highly potent benzamide compounds, highlighting their relevance in investigating dopamine D-2 mediated responses both in vitro and in vivo (Högberg et al., 1990). These compounds, including various benzamide derivatives, have been examined for their ability to inhibit apomorphine-induced behavioral responses, indicating their potential use in antipsychotic therapy.

Chemical Synthesis Techniques

Research also delves into the chemical synthesis techniques of benzamide derivatives. For instance, efficient room temperature copper(I) mediated 5-endo radical cyclisations have been utilized for the regioisomeric synthesis of unsaturated pyrrolidinones from bromo-enamides, demonstrating a methodological advance in the synthesis of complex organic compounds (Clark et al., 1999).

Anticancer Research

The anticancer properties of benzamide derivatives, including 3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide, have been a focal point of investigation. Benzamide riboside, a compound within the same chemical class, has shown pronounced activity against several human tumor cell lines by inhibiting inosine 5'-monophosphate dehydrogenase (IMPDH) and inducing apoptosis, thereby restricting the biosynthesis of guanylates and suggesting a potential pathway for cancer therapy (Khanna et al., 2004).

Molecular and Structural Analysis

Further studies have focused on the molecular and structural analysis of benzamide derivatives. X-ray structure, Hirshfeld surface analysis, and DFT calculations have been employed to understand the intermolecular interactions in antipyrine-like derivatives, providing insight into the physical and chemical properties that contribute to their biological activities (Saeed et al., 2020).

properties

IUPAC Name |

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7(4-8)11(16)14-9-5-10(15)13-6-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCBOERPWFFEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2738722.png)

![1-(2-Methoxyphenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2738726.png)

![N,N-diethyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2738734.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide](/img/structure/B2738738.png)

![1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B2738743.png)